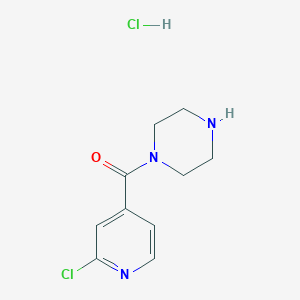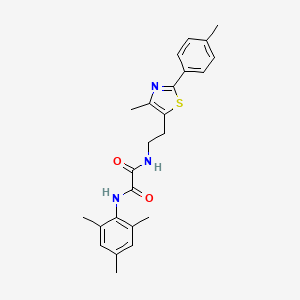
N1-mesityl-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-mesityl-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide” is also known as S1QEL1.1 . It is a small molecule that suppresses superoxide production during reverse electron transport through the IQ site of the mitochondrial respiratory complex I . It does this without affecting oxidative phosphorylation . The molecule has been used in various studies, such as investigating the role of mitochondrial-derived superoxide in triggering ferroptosis, studying the mechanism involved in the regulation of anti-fungal responses of macrophages against Aspergillus infection, and more .
Molecular Structure Analysis
The empirical formula of “N1-mesityl-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide” is C23H24N4O3S . The molecule has a molecular weight of 436.53 . The molecule contains a tolyl group, which is a functional group related to toluene .Physical And Chemical Properties Analysis
“N1-mesityl-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide” is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The molecule should be stored at -20°C .Aplicaciones Científicas De Investigación
Molecular Structure Studies
Research on similar molecules emphasizes the importance of molecular structure analysis for understanding chemical properties and potential applications. For instance, the study on 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester demonstrates the synthesis and characterization through various methods, including FT-IR spectroscopy and single-crystal X-ray diffraction. Such detailed analysis aids in the theoretical optimization of structure parameters and the investigation of electronic properties (Acar et al., 2017).
Antimicrobial Activity
Research into the antimicrobial properties of compounds with similar structures, such as Schiff base ligands and their complexes, underlines the potential biomedical applications. The study on Cobalt(II), copper(II), nickel(II), and zinc(II) complexes with Schiff base ligands highlights their preparation and antimicrobial activities against various microorganisms, suggesting the relevance of such compounds in developing new antimicrobial agents (Cukurovalı et al., 2002).
Fluorescent Properties for Sensing Applications
The study on thiazole-conjugated pyridinium complex explores solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, indicating potential applications in sensing and molecular electronics. The investigation of photophysical properties in different solvents provides insights into the design of advanced materials for optical applications (Li et al., 2009).
Anti-Tumor Agents
Research into the anti-tumor activities of thiazole-containing compounds offers promising avenues for developing new chemotherapeutic agents. A study on bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety demonstrates significant anti-tumor activities against hepatocellular carcinoma cell lines, showcasing the potential of such molecules in cancer therapy (Gomha et al., 2016).
Mecanismo De Acción
“N1-mesityl-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide” acts as a suppressor of mitochondrial respiratory complex I site IQ electron leak . It suppresses superoxide and/or H2O2 production without altering oxidative phosphorylation . It had an IC50 value of 70 nM against superoxide-H2O2 production from site IQ .
Propiedades
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-14-6-8-19(9-7-14)24-26-18(5)20(30-24)10-11-25-22(28)23(29)27-21-16(3)12-15(2)13-17(21)4/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYABZJJXVWKPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-mesityl-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2938076.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2938077.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2938078.png)
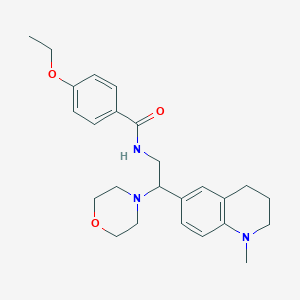
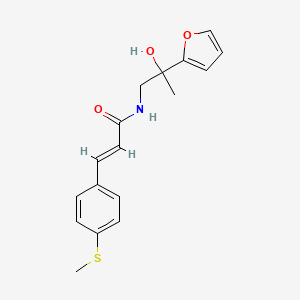
![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2938081.png)
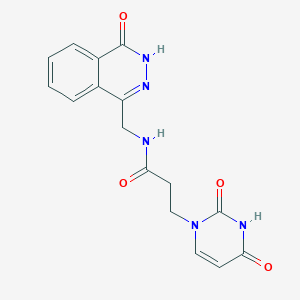
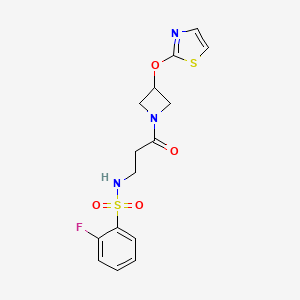

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2938090.png)
![(4-methylquinolin-6-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938092.png)
![methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate](/img/structure/B2938094.png)
